

Strategic Functionalization of 5-Methyl-1H-indol-4-ol: Application Note & Protocols

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Compound of Interest

Compound Name: 5-Methyl-1H-indol-4-OL

CAS No.: 19499-83-3

Cat. No.: B170127

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Executive Summary & Biological Significance^{[1][2]}

The **5-methyl-1H-indol-4-ol** scaffold represents a highly privileged substructure in medicinal chemistry, merging the electronic properties of the 4-hydroxyindole core (found in Psilocin and Pindolol) with the metabolic stability conferred by C5-methylation.

While the parent 4-hydroxyindole is a well-established precursor for

-adrenergic blockers and serotonergic (5-HT) ligands, the addition of the 5-methyl group serves two critical strategic functions:

- **Metabolic Blocking:** It prevents oxidative metabolism at the electron-rich C5 position, a common clearance pathway for indole therapeutics.
- **Steric Modulation:** It induces a specific conformational tilt in the C4-hydroxyl group, potentially enhancing selectivity for 5-HT

or

-adrenergic pockets by restricting bond rotation.

This guide details three high-fidelity protocols for derivatizing this scaffold, prioritizing regioselectivity (O- vs. N-alkylation) and C3-functionalization.

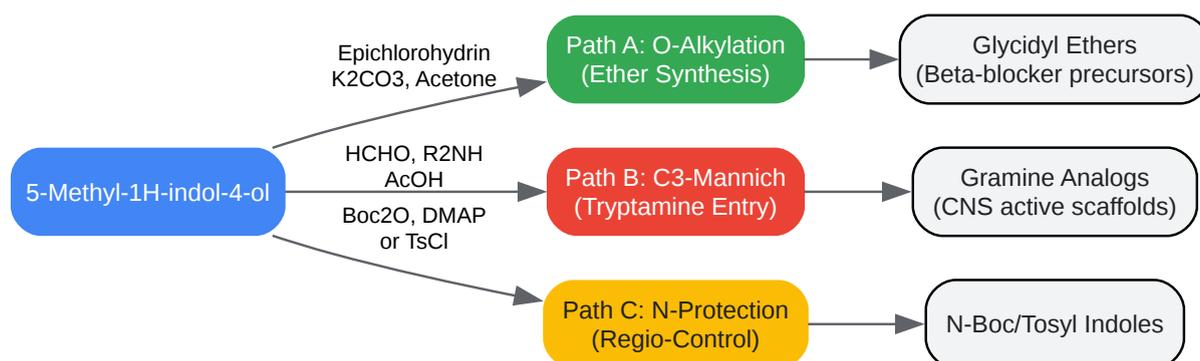
Chemical Logic & Reactivity Landscape

The derivatization of **5-methyl-1H-indol-4-ol** is governed by the competition between three nucleophilic sites: the N1-nitrogen, the C4-hydroxyl oxygen, and the C3-carbon.

Regioselectivity Control

- O-Alkylation (Target):** The phenol at C4 is the desired handle for ether synthesis (e.g., Pindolol analogs). Requires weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (Acetone, DMF) to favor the oxy-anion over the aza-anion.
- N-Alkylation (Competitor):** Strong bases (NaH, KOtBu) will deprotonate the indole nitrogen (pK_a 16), leading to N1-substitution.
- C3-Electrophilic Substitution:** The indole ring is electron-rich. The C4-OH pushes electron density to C3, making it highly reactive toward electrophiles (e.g., Mannich reagents), even with the steric bulk of the 5-methyl group.

Visualizing the Reaction Pathways



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Figure 1: Strategic divergence points for **5-methyl-1H-indol-4-ol**. Path A and B are the primary focus for bioactive ligand generation.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Synthesis of Glycidyl Ethers)

Objective: To install an epoxide handle at C4 without touching the N1 position. This mimics the synthesis of Pindolol.

Mechanism: The 5-methyl group creates steric hindrance around the C4-OH. Therefore, standard conditions for 4-hydroxyindole must be modified with slightly higher temperatures or more soluble bases (Cs

CO

).

Materials:

- **5-Methyl-1H-indol-4-ol** (1.0 eq)
- Epichlorohydrin (3.0 eq) - Acts as both reactant and co-solvent
- Potassium Carbonate (K

CO

) (2.0 eq) - Anhydrous, freshly ground

- Solvent: Acetone (Reagent grade) or Acetonitrile (ACN)

Step-by-Step Workflow:

- Preparation: Charge a round-bottom flask with **5-methyl-1H-indol-4-ol** (1 mmol) and anhydrous K

CO

(2 mmol).

- Solvation: Add Acetone (10 mL). Stir at room temperature (RT) for 15 minutes to allow partial deprotonation of the phenol. Note: The solution may turn slight pink/brown due to oxidation sensitivity; keep under N

atmosphere.

- Addition: Add Epichlorohydrin (3 mmol) dropwise.
- Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

- Checkpoint: The starting material (lower R) should disappear. The O-alkylated product will appear at higher R

- . If N-alkylation occurs, a third spot (very high R

-) may appear.

- Workup: Cool to RT. Filter off the inorganic salts (K

CO

/KCl). Concentrate the filtrate under reduced pressure.

- Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Validation Data:

| Parameter | Expected Result | Notes |
|-----------|-----------------|---|
| Yield | 75–85% | Lower than bare indole due to 5-Me sterics. |

| ¹H NMR |

4.2–4.4 ppm (m, 2H) | Characteristic O-CH

protons of the glycidyl group. | | Regio-check | N-H signal present | If N-H signal (

8–9 ppm) is gone, N-alkylation occurred. |

Protocol B: C3-Aminomethylation (Mannich Reaction)

Objective: To synthesize 3-(dimethylaminomethyl)-**5-methyl-1H-indol-4-ol** (a Gramine analog). This is the gateway to tryptamines via cyanide displacement or reduction.

Scientific Context: The C4-OH activates the C3 position.[1] However, the 5-methyl group exerts a "buttressing effect," making the C3 position sterically crowded. Standard aqueous Mannich conditions often fail; acetic acid is required to facilitate iminium ion formation and solubility.

Materials:

- **5-Methyl-1H-indol-4-ol** (1.0 eq)
- Dimethylamine (40% aq. solution) (1.2 eq)
- Formaldehyde (37% aq. solution) (1.2 eq)
- Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

- Pre-cooling: Place **5-methyl-1H-indol-4-ol** (1 mmol) in a reaction vial. Add Glacial AcOH (3 mL). Cool to 0°C.
- Reagent Mix: In a separate vial, premix Formaldehyde (1.2 mmol) and Dimethylamine (1.2 mmol) in 1 mL AcOH. Stir for 10 min to generate the Mannich reagent (iminium ion).
- Addition: Dropwise add the cold Mannich reagent to the indole solution at 0°C.
- Reaction: Allow to warm to RT and stir for 4 hours.
 - Observation: A precipitate often forms as the Mannich base acetate salt crystallizes.
- Quench: Pour the reaction mixture into ice-cold 1M NaOH (pH adjusted to ~10). Caution: Exothermic.[2]

- Extraction: Extract immediately with CH

Cl

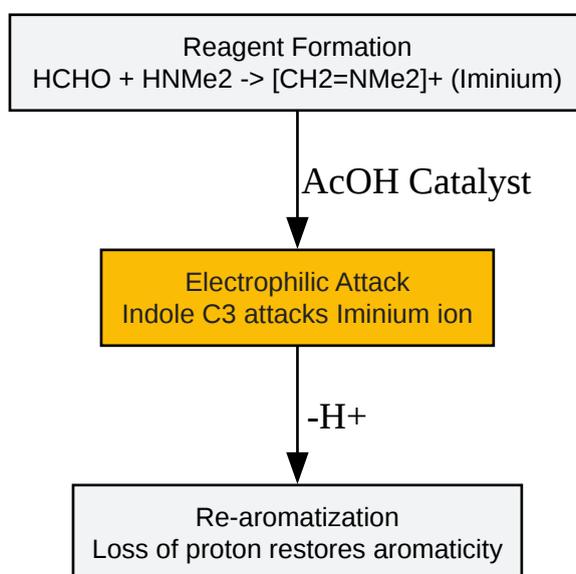
(3 x 10 mL). The product is an amine and will reside in the organic layer at basic pH.

- Isolation: Dry over Na

SO

, filter, and concentrate. Recrystallize from Benzene/Hexane if necessary.

Reaction Mechanism Diagram:



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Figure 2: Mannich reaction sequence.[3] The acetic acid solvent is critical for stabilizing the iminium intermediate in the presence of the 5-methyl steric bulk.

References & Authoritative Grounding

- Pindolol Synthesis Context: Khatri, J. K., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol." [4][5] Acta Scientific Medical Sciences, 2022. [5]
 - Relevance: Establishes the baseline reactivity of the 4-hydroxyindole core for O-alkylation.

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 - Relevance: Validates the use of secondary amines and formaldehyde for C3-functionalization of electron-rich indoles.
- Biological Scaffold Importance: Nichols, D. E. "Psilocybin." [2] Wikipedia / Pharmacological Reviews (Contextual grounding).
 - Relevance: Highlights the structural homology between 4-hydroxyindoles and serotonergic hallucinogens/therapeutics.
- Regioselectivity (O vs N): "Regioselective alkylation of 2,4-dihydroxybenzaldehydes..." Tetrahedron Letters (Analogous phenolic chemistry).
 - Relevance: Supports the use of carbonate bases for selective phenolic O-alkylation over N-alkylation.

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